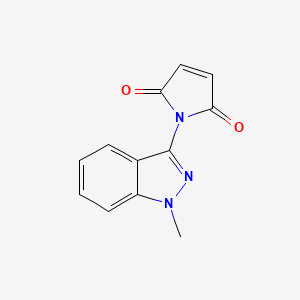

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(1-methylindazol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-14-9-5-3-2-4-8(9)12(13-14)15-10(16)6-7-11(15)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOOPAJESSJFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225138 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440535-46-5 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Solvent : The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

- Temperature : Elevated temperatures are used to facilitate the cyclization process.

- Catalyst : A suitable catalyst is required to enhance the reaction efficiency.

Industrial Production

Industrial production may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Detailed Synthesis Procedure

-

- 1-methyl-1H-indazole-3-carbaldehyde is prepared through standard organic synthesis methods.

- Maleic anhydride is commercially available.

-

- Combine 1-methyl-1H-indazole-3-carbaldehyde and maleic anhydride in a suitable solvent (e.g., dichloromethane or toluene).

- Add a catalyst (e.g., a Lewis acid) to facilitate the reaction.

- Heat the mixture to an elevated temperature (e.g., 80°C to 100°C) under inert conditions.

-

- After the reaction is complete, cool the mixture and filter off any solids.

- Use recrystallization or chromatography to purify the product.

Research Findings

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by modulating enzyme activities involved in cell cycle regulation and apoptosis. The mechanism of action involves binding to specific molecular targets, including enzymes and growth factor receptors, potentially inhibiting certain kinases involved in tumor growth and metastasis.

Data Table: Chemical Properties

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

The compound features an indazole ring fused with a pyrrole-2,5-dione moiety, contributing to its distinct chemical reactivity and stability. This structural configuration allows for various chemical modifications, making it a versatile building block in organic synthesis.

Chemistry

1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to create diverse derivatives with potential applications in pharmaceuticals and materials science.

Reaction Types

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Converts the compound into carboxylic acids or ketones | Potassium permanganate |

| Reduction | Produces alcohols or amines | Sodium borohydride |

| Substitution | Forms substituted indazole derivatives | Nucleophiles (amines or thiols) |

Biology

Research indicates that this compound exhibits bioactive properties , particularly in antimicrobial and anticancer studies. Its mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against multiple cancer cell lines. The results demonstrated significant cytotoxic effects, leading to further exploration of its therapeutic potential in oncology.

Medicine

The compound is being investigated for its potential use in treating various diseases, including:

- Cancer: Targeting specific pathways involved in tumor growth.

- Infectious diseases: Exhibiting antimicrobial properties against certain pathogens.

Clinical Insights

Preclinical trials have shown promising results regarding its efficacy and safety profile, warranting further investigation into its pharmacokinetics and therapeutic applications.

Industrial Applications

In the industrial sector, this compound is used in the development of novel materials and catalysts. Its unique properties make it suitable for applications in organic electronics and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione and its analogs:

*Inferred based on structural similarity to acetylated analog (CAS 1797736-63-0).

Structural and Functional Analysis

Substituent Effects on Target Selectivity

- Acetyl vs. Methyl on Indazole : The acetylated analog (C13H9N3O3) has higher molecular weight and polarity than the methylated target compound, likely reducing membrane permeability but improving water solubility . The acetyl group may also alter metabolic stability due to increased susceptibility to esterases.

- Indole vs.

- Halogenated and Hydrophobic Groups : MI-1’s chlorobenzyl and trifluoromethyl groups enhance hydrophobicity, promoting interaction with kinase ATP-binding pockets. This correlates with its antineoplastic activity in preclinical models .

Research Findings and Limitations

- Antineoplastic Activity : MI-1’s chloro and trifluoromethyl groups contribute to its robust activity against leukemia cell lines, though its pharmacokinetics remain unstudied .

- Lack of Target-Specific Data : Direct biological data for this compound are absent in the evidence, necessitating further studies to confirm inferred kinase inhibition.

Biological Activity

1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (CAS No. 1440535-46-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indazole ring fused with a pyrrole-2,5-dione moiety, which contributes to its unique chemical properties and biological interactions.

The compound has a molecular formula of C₁₂H₉N₃O₂ and a molecular weight of 227.219 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the cyclization of 1-methyl-1H-indazole-3-carbaldehyde with maleic anhydride under controlled conditions, often in organic solvents like dichloromethane or toluene at elevated temperatures. This method allows for the efficient formation of the desired compound with high purity through subsequent purification steps such as recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to affect cancer cell growth by modulating enzyme activities involved in cell cycle regulation and apoptosis .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and growth factor receptors. It is hypothesized that it may inhibit certain kinases involved in tumor growth and metastasis, thereby presenting a potential therapeutic avenue for cancer treatment .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies

Several studies have focused on the biological evaluation of related pyrrole derivatives, contributing to a broader understanding of their pharmacological profiles:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| 4-Amino-3-chloro-pyrrole derivative | Anticancer (Colon cancer) | ~1.0–1.6 × 10⁻⁸ M | Dubinina et al., 2007 |

| 1-(1-methylindazolyl)-pyrrole derivative | COX-2 inhibition | PGE2 IC50=8.7 nM | Garmanchuk et al., 2014 |

These studies highlight the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.

Q & A

Basic: What are the optimal synthetic routes for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound can be achieved via cyclization reactions or functional group modifications. For instance, refluxing precursor compounds (e.g., 4-6 in ) with chloranil in xylene for 25–30 hours under inert conditions yields pyrrole derivatives, followed by purification via recrystallization from methanol . Alternative routes, such as Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, enable alkylation of maleimide cores with alcohols (e.g., cis/trans-4-hexen-1-ol in ), achieving yields up to 78% after column chromatography . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Catalyst/oxidant : Chloranil acts as both oxidant and dehydrogenation agent in cyclization .

- Purification : Recrystallization minimizes impurities, while column chromatography resolves stereoisomers (Z/E) .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent positions. For example, pyrrole-2,5-dione derivatives show characteristic carbonyl signals at δ ~170 ppm in ¹³C NMR, while indazole protons resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and purity. In , ESI-MS confirmed the mass of a modified protein-compound conjugate, ensuring successful functionalization .

- Chromatography : PD-10 size-exclusion columns () or reverse-phase HPLC effectively separate byproducts and isomers .

Advanced: How does the structural conformation of this compound affect its interaction with biological targets like enzymes?

Methodological Answer:

The maleimide core enables covalent binding to cysteine residues in proteins (e.g., 4-oxalocrotonate tautomerase in ), while the indazole moiety may modulate steric/electronic interactions with active sites . Key considerations:

- Stereochemistry : Z/E isomers (e.g., ) influence spatial compatibility with binding pockets.

- Substituent effects : Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity, promoting nucleophilic attack by thiols .

- Crystallography : SHELX refinement ( ) resolves binding modes, though high-resolution data (>1.2 Å) is critical for accurate modeling .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or compound stability. For example:

- Redox sensitivity : Maleimide derivatives may degrade under reducing conditions (e.g., cellular glutathione), necessitating stability assays in physiological buffers .

- Protein target specificity : Off-target effects (e.g., phospholipase C inhibition in ) require validation via knockout models or competitive binding assays .

- Dose-response curves : IC₅₀ values should be normalized to solvent controls (e.g., DMSO) to account for solubility artifacts .

Advanced: What computational methods predict the reactivity and stability of this compound under physiological conditions?

Methodological Answer:

- DFT calculations : Model electron density distributions to predict nucleophilic attack sites on the maleimide ring .

- MD simulations : Assess binding kinetics with target proteins (e.g., 4-OT R61C in ) under simulated physiological pH and ionic strength .

- QSAR models : Correlate substituent effects (e.g., indazole methylation) with bioactivity trends .

Basic: What are the recommended storage conditions to maintain the compound's stability?

Methodological Answer:

- Temperature : Store at room temperature in inert atmospheres (argon/nitrogen) to prevent oxidation .

- Solubility : Lyophilize and store as a solid; avoid prolonged exposure to polar solvents (e.g., DMSO) to prevent hydrolysis .

- Light sensitivity : Amber vials mitigate photodegradation of the maleimide core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.